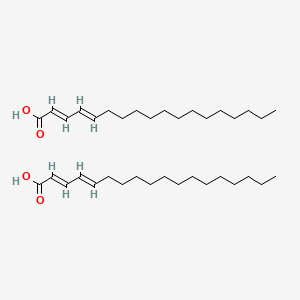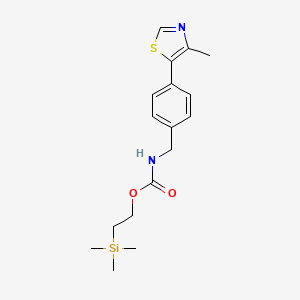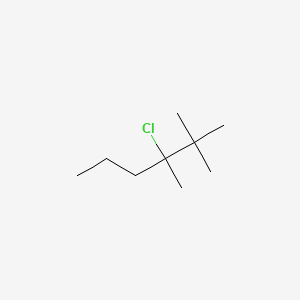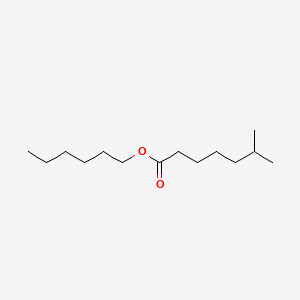
Hexyl isooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl isooctanoate is an ester compound with the molecular formula C14H28O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its pleasant odor and is often used in the formulation of fragrances and cosmetics.
Métodos De Preparación
Hexyl isooctanoate can be synthesized through the esterification of hexanol and isooctanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 150°C and maintaining it for several hours to ensure complete conversion.
In industrial production, the process may involve continuous esterification in a reactor, followed by purification steps such as distillation to obtain high-purity this compound. The use of high-purity isooctanoic acid is crucial for achieving the desired product quality .
Análisis De Reacciones Químicas
Hexyl isooctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents include amines and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Hexyl isooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its ester functional group makes it a versatile intermediate in the preparation of various compounds.
Biology: In biological research, this compound is used in the study of lipid metabolism and enzyme activity.
Medicine: This compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: This compound is widely used in the formulation of personal care products, such as lotions and creams, due to its emollient properties .
Mecanismo De Acción
The mechanism of action of hexyl isooctanoate involves its interaction with lipid membranes and enzymes. It can penetrate lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in enhancing the delivery of active ingredients in cosmetic formulations. Additionally, this compound can act as a substrate for esterases, leading to the release of hexanol and isooctanoic acid, which can further participate in metabolic pathways .
Comparación Con Compuestos Similares
Hexyl isooctanoate can be compared with other esters such as:
Hexyl octanoate: Similar in structure but differs in the length of the carbon chain of the acid component.
Hexyl decanoate: Has a longer carbon chain, resulting in different physical properties and applications.
Isooctyl acetate: Another ester with a different alcohol component, leading to variations in odor and solubility.
This compound is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Propiedades
Número CAS |
84878-24-0 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
hexyl 6-methylheptanoate |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-9-12-16-14(15)11-8-7-10-13(2)3/h13H,4-12H2,1-3H3 |
Clave InChI |
LOPXMXZPNBCEPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)CCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


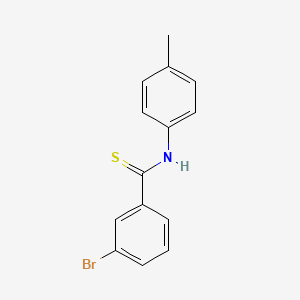
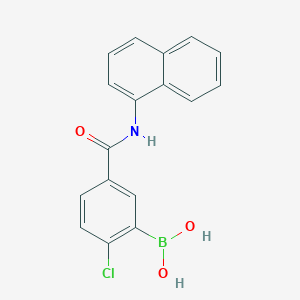
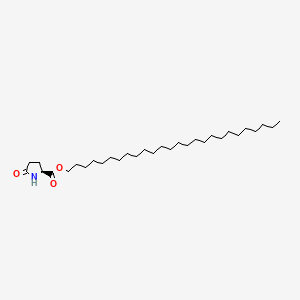
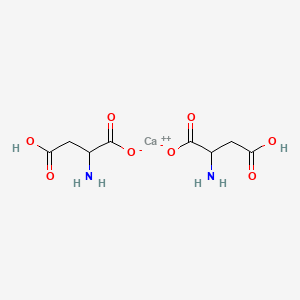
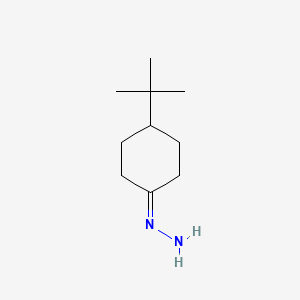
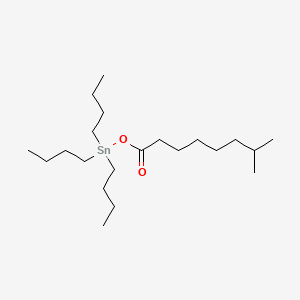
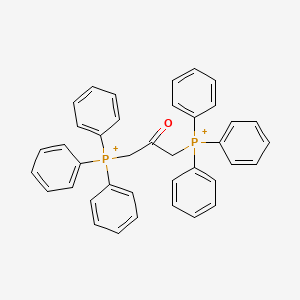
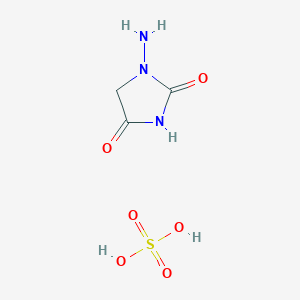


![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
